N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide” is a complex organic compound that features a thiadiazole ring, a thiophene ring, and an oxazole ring
Scientific Research Applications
Chemistry
In chemistry, “N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide” can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity, making it a candidate for drug development
Industry
In industry, the compound’s properties can be harnessed for various applications, such as in the development of new materials with specific electronic or optical properties. It may also be used as a catalyst or an intermediate in the synthesis of other valuable compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the thiadiazole ring, followed by the introduction of the ethylthio group. Subsequent steps involve the formation of the thiophene ring and its attachment to the thiadiazole ring. Finally, the oxazole ring is synthesized and coupled with the thiophene-2-carboxamido group under specific reaction conditions such as temperature, pH, and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent production. Quality control measures such as chromatography and spectroscopy would be essential to monitor the product’s quality.
Chemical Reactions Analysis
Types of Reactions
“N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide” can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The heterocyclic rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group may yield sulfoxides or sulfones, while substitution reactions on the heterocyclic rings can introduce new functional groups.
Mechanism of Action
The mechanism of action of “N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with thiadiazole, thiophene, and oxazole rings. Examples include:
- 2-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)thiophene
- 2-(thiophene-2-carboxamido)oxazole
- N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide
Uniqueness
The uniqueness of “N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide” lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3S3/c1-2-22-13-18-17-12(24-13)16-9(19)7-6-21-11(14-7)15-10(20)8-4-3-5-23-8/h3-6H,2H2,1H3,(H,14,15,20)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSYHDANWPKBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.